methyl (3R)-3-amino-5-phenylpentanoate hydrochloride
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Description
Methyl (3R)-3-amino-5-phenylpentanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73. The purity is usually 95%.
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Scientific Research Applications
Stereochemical Determination
- Research on similar compounds, like (3R)-hydroxy-5-phenylpentanoate, has focused on determining their absolute configuration using methods such as enzymatic hydrolysis, esterification, and HPLC on Chiralcel(R)OD-H. This is crucial in understanding their molecular structure and potential interactions (Ganci et al., 2000).
Synthesis of Constituent Amino Acids
- The compound has been studied in the context of synthesizing constituent amino acids in toxins, like 2-amino-5-(p-methoxyphenyl)pentanoic acid, a key component in AM-toxins. Techniques like enzymatic hydrolysis and synthesis methods have been explored (Shimohigashi et al., 1976).
Applications in Anticancer Research
- Related amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and studied for their in vitro cytotoxicity against human tumor cell lines. This demonstrates potential applications in the development of new anticancer drugs (Basu Baul et al., 2009).
Conversion in Chemical Synthesis
- The compound's derivatives, such as (3R)-amino-4,4-dimethylthietan-2-one, have been utilized in chemical synthesis, showing their versatility and importance in the development of novel compounds (Al-Zaidi et al., 1983).
Exploring Structural Configurations
- X-ray crystallographic analysis has been used to determine the stereochemistry of similar compounds, which is essential for understanding their potential biological activity and applications in medicinal chemistry (Nakamura et al., 1976).
Enzymatic Hydrolysis Studies
- Studies involving the enzymatic hydrolysis of related compounds, such as methyl 3,3-difluoro-2-amino esters, highlight the significance of these processes in synthesizing specific amino acids and their derivatives (Ayi et al., 1995).
Exploring Selective Inhibition in Biochemistry
- Research has been conducted on the selective inhibition of gamma-aminobutyric acid aminotransferase by compounds structurally similar to methyl (3R)-3-amino-5-phenylpentanoate hydrochloride. This has implications for the study of neurological processes and potential therapeutic applications (Silverman & Nanavati, 1990).
Properties
IUPAC Name |
methyl (3R)-3-amino-5-phenylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBYHJVHNFFDGQ-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](CCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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